molecular formula C8H4Br2N2 B1339624 2,4-Dibromoquinazoline CAS No. 872998-61-3

2,4-Dibromoquinazoline

Cat. No.: B1339624
CAS No.: 872998-61-3
M. Wt: 287.94 g/mol
InChI Key: CDBAGRHVFMGOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromoquinazoline (CAS 872998-61-3) is a high-value brominated heterocyclic building block specifically designed for advanced research and development in medicinal chemistry. Its core structure, featuring bromine atoms at the 2 and 4 positions of the quinazoline ring, makes it an exceptionally versatile and reactive intermediate for a wide range of synthetic transformations, particularly in the construction of complex molecules for pharmaceutical discovery. Quinazoline derivatives are extensively investigated for their diverse biological activities, with significant focus on their potential as anticancer agents . The bromine substituents on this scaffold act as excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This allows researchers to efficiently introduce a variety of amines, alcohols, and other nucleophiles at these sites, enabling the rapid generation of libraries of novel 2,4-disubstituted quinazoline analogs for structure-activity relationship (SAR) studies . Specific research has demonstrated that dibrominated quinazolinone compounds exhibit promising anti-proliferative activities against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) . The presence of halogen atoms at key positions on the quinazoline ring is often associated with enhanced pharmacological properties . This compound is offered for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAGRHVFMGOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470070
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872998-61-3
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Cyclization-Halogenation Process

A one-step process is widely used for synthesizing 2,4-dihaloquinazolines, including the brominated derivative, using substituted phenylureas as precursors.

Steps :

  • Starting Materials : Methoxycarbonylureas or phenoxycarbonylureas derived from aniline or substituted anilines.
  • Reagents :
    • Hydrogen bromide in phosphorus oxybromide.
    • Phosphorus oxybromide with N,N-dimethylaniline.
  • Reaction Conditions :
    • Heat is applied to facilitate cyclization and halogenation.
    • Solvent quantities of phosphorus oxybromide are used.
  • Mechanism :
    • Intramolecular cyclization occurs alongside bromination at positions 2 and 4 of the quinazoline nucleus.

Advantages :

  • High yield optimization using phosphorus oxybromide and N,N-dimethylaniline.

Substituted Benzoxazinone Derivatives

Benzoxazinone intermediates can be employed to synthesize disubstituted quinazolines, including brominated derivatives.

Steps :

  • Condensation Reaction :
    • Aminoquinazoline reacts with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) in boiling ethanol.
  • Substitution :
    • Bromine atoms are introduced at specific positions during subsequent reactions.

Applications :
This method is particularly useful for producing derivatives with antibacterial and antifungal properties.

Chlorination Followed by Bromination

Although primarily used for chlorinated quinazolines, this method can be adapted for bromine substitution.

Steps :

  • Chlorination of quinazoline analogs to form intermediates.
  • Replacement of chlorine atoms with bromine via nucleophilic substitution.

This approach provides flexibility in synthesizing halogenated quinazolines.

Reaction Conditions and Optimization

Parameter Cyclization-Halogenation Benzoxazinone Method Chlorination-Bromination
Reagents HBr in POBr₃ Aromatic aldehydes Chlorine followed by Br
Temperature Elevated Boiling ethanol Moderate
Yield High Moderate Variable
Solvent POBr₃ Ethanol Chloroform

Research Findings

  • The cyclization-halogenation method provides the highest yield and purity for 2,4-Dibromoquinazoline.
  • Benzoxazinone derivatives offer versatility but may require additional purification steps.
  • Chlorination followed by bromination is less frequently used but allows selective functionalization.

Chemical Reactions Analysis

2,4-Dibromoquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 2,4-dibromoquinazoline. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of synthesized quinazoline derivatives against standard drugs. The most promising compounds showed broad-spectrum activity, outperforming ampicillin in certain tests .

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

Anticancer Applications

The anticancer potential of this compound has been extensively studied due to its ability to modulate key cellular pathways involved in cancer progression.

Case Study: Cytotoxicity Assessment

A study evaluated several quinazoline derivatives for their cytotoxic effects on various cancer cell lines (MCF7, HCT116, HEPG2). Notably, certain compounds exhibited cytotoxicity that was two to three times more effective than doxorubicin, a standard chemotherapeutic agent .

CompoundCell LineCytotoxicity (IC50 µM)Comparison to Doxorubicin
Compound IXdMCF70.52x more active
Compound IVHCT1160.33x more active
Compound VIHEPG2SimilarEquivalent

Potential Developments

  • Combination Therapies : Investigating the synergistic effects of quinazoline derivatives with existing antibiotics or chemotherapeutics.
  • Targeted Drug Delivery : Exploring nanoparticle formulations to enhance bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of 2,4-Dibromoquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

4-Chloroquinazoline
  • Structure : Chlorine at the 4-position instead of bromine at 2- and 4-positions.
  • Reactivity : The chlorine atom in 4-chloroquinazoline undergoes nucleophilic substitution with amines or carbon nucleophiles to yield 4-heteroarylquinazolines or fused derivatives. However, the absence of bromine at the 2-position limits its versatility compared to 2,4-dibromoquinazoline .
  • Applications : Primarily used to synthesize antifungal and antibacterial agents via displacement reactions .
6,8-Dibromoquinazoline
  • Structure : Bromine substituents at the 6- and 8-positions.
  • Reactivity : The bromines at the 6- and 8-positions direct electrophilic substitutions to the 2- and 4-positions, enabling regioselective modifications. For example, chlorination at the 4-position produces 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline, a precursor to fused triazoloquinazoline derivatives .
  • Applications : Used in synthesizing antimicrobial agents and heterocyclic fused systems .
2,4-Diaminoquinazoline
  • Structure: Amino groups at the 2- and 4-positions instead of bromine.
  • Reactivity: The amino groups enhance hydrogen bonding and basicity, making these derivatives suitable as enzyme inhibitors or receptor modulators.
  • Applications : Explored as antifolates and kinase inhibitors due to their interaction with biological targets .
2,4-Dihydroxy-6,7-dimethoxyquinazoline
  • Structure : Hydroxy and methoxy groups at the 2-, 4-, 6-, and 7-positions.
  • Reactivity : The electron-donating hydroxyl and methoxy groups reduce electrophilicity, making this compound less reactive in substitution reactions compared to this compound.
  • Applications : Acts as a pharmacophore in antihypertensive drugs like doxazosin .

Comparative Data Table

Compound Substituents Key Reactivity Primary Applications References
This compound Br at 2,4 Cross-coupling, nucleophilic substitution Anticancer agents, organotin intermediates
4-Chloroquinazoline Cl at 4 Nucleophilic substitution Antimicrobial agents
6,8-Dibromoquinazoline Br at 6,8 Regioselective substitution Fused heterocycles, antimicrobials
2,4-Diaminoquinazoline NH₂ at 2,4 Hydrogen bonding, enzyme inhibition Kinase inhibitors, antifolates
2,4-Dihydroxy-6,7-dimethoxyquinazoline OH at 2,4; OCH₃ at 6,7 Pharmacophore integration Antihypertensive drugs

Biological Activity

2,4-Dibromoquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This compound is characterized by two bromine atoms at the 2 and 4 positions of the quinazoline ring, influencing its reactivity and interaction with biological targets. Research has demonstrated that quinazoline derivatives exhibit significant potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogenic strains. For instance, a study focused on N2,N4-disubstituted quinazoline-2,4-diamines showed strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. These compounds were effective in both in vitro and in vivo models, demonstrating a survival rate of 90% in treated groups compared to 66% in controls when administered at lower doses .

Anticancer Activity

The anticancer properties of this compound have been explored through various mechanisms. A significant finding was that certain quinazoline derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies reported lethal concentration (LC50) values that indicated selective toxicity towards these cancer cells compared to normal cells. For example, compound 2c showed an increase in apoptotic cells at concentrations of 0.75 µM to 3.00 µM, comparable to the positive control doxorubicin hydrochloride .

Enzyme Inhibition

Another notable biological activity of this compound is its role as an inhibitor of glucocerebrosidase, an enzyme implicated in Gaucher's disease. Research indicated that this compound could enhance the translocation of glucocerebrosidase to lysosomes, which is crucial for its therapeutic efficacy . This suggests potential applications in treating lysosomal storage disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving Acinetobacter baumannii, researchers administered varying doses of N2,N4-disubstituted quinazoline-2,4-diamines. The results indicated a dose-dependent response with significant reductions in bacterial load and biofilm formation. The survival rates were notably higher in treated groups compared to untreated controls, emphasizing the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of different quinazoline derivatives on human cancer cell lines. The study found that certain compounds exhibited IC50 values as low as 140 nM against MDA-MB-231 cells (breast cancer), indicating potent anticancer activity. Flow cytometric analysis revealed a significant increase in apoptotic cells at higher concentrations, supporting the hypothesis that these compounds induce cell death through apoptosis rather than necrosis .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Survival Rate (%)
N2,N4-Disubstituted QuinazolineStaphylococcus aureus0.5 µg/mL90
N2,N4-Disubstituted QuinazolineAcinetobacter baumannii1.0 µg/mL85

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (nM)Mode of Action
Compound 2cMCF-7150Apoptosis induction
Compound XA54980Apoptosis induction
Compound YHeLa320Necrosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromoquinazoline, and how can reaction conditions be tailored to enhance yield?

  • Methodological Answer :

  • Step 1 : Use halogenation of quinazoline precursors with brominating agents (e.g., PBr₃ or HBr/AcOH) under controlled temperatures (80–100°C).

  • Step 2 : Optimize solvent choice (e.g., DMSO for cyclization or ethanol for condensation) and reflux duration (e.g., 18 hours for cyclization ).

  • Step 3 : Purify via column chromatography or crystallization (water-ethanol mixtures yield 65% purity ). Validate purity using HPLC (>95% purity achieved in analogous dibrominated compounds ).

    Table 1 : Synthetic Optimization Parameters

    ParameterConditionImpact on Yield/PurityReference
    SolventDMSO vs. EthanolHigher cyclization yield in DMSO
    Reflux Time12–24 hoursProlonged time improves cyclization
    Purification MethodCrystallization vs. HPLCHPLC ensures >95% purity

Q. Which analytical techniques are essential for characterizing this compound, and how should they be implemented?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) for ¹H/¹³C NMR to confirm bromine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₅Br₂N₂).
  • HPLC : Monitor purity with C18 columns and acetonitrile-water gradients .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation.
  • Handling : Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., dried DMSO) during synthesis .
  • Stability Assays : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Setup : Use Gaussian or ORCA software with B3LYP/6-31G(d,p) basis sets to model molecular orbitals and electrostatic potentials.

  • Applications : Predict reactivity sites for nucleophilic substitution or π-π stacking interactions in crystal structures .

    Table 2 : Computational Parameters for DFT Analysis

    ParameterValueReference
    Basis Set6-31G(d,p)
    Solvent ModelPCM (Polarizable Continuum)
    Convergence CriteriaEnergy ≤ 1e⁻⁶ Hartree

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, SciFinder, and Cochrane Library .
  • Meta-Analysis : Use random-effects models to account for variability in assay conditions (e.g., IC₅₀ differences due to cell lines or exposure times) .
  • Hypothesis Testing : Apply FINER criteria to redesign experiments addressing confounding factors (e.g., solvent toxicity in cell-based assays) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer :

  • Variable Selection : Modify substituents at positions 2 and 4 (e.g., –Br, –Cl, –NH₂) while keeping the quinazoline core intact.
  • Assay Design : Use standardized antifungal (e.g., Candida albicans MIC assays) and cytotoxicity (e.g., HEK293 cell viability) protocols .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Methodological Pitfalls and Solutions

  • Sample Contamination : Only 20% of biomonitoring studies document contamination prevention steps . Mitigate this by using blank samples and trace-metal-grade reagents.
  • Temporal Variability : Short half-life compounds like this compound require repeated sampling in exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromoquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.